Tris(2-ethylhexyl)amine
CAS No.: 1860-26-0
Cat. No.: VC21096972
Molecular Formula: C24H51N
Molecular Weight: 353.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1860-26-0 |
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Molecular Formula | C24H51N |
Molecular Weight | 353.7 g/mol |
IUPAC Name | 2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine |
Standard InChI | InChI=1S/C24H51N/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |
Standard InChI Key | BZUDVELGTZDOIG-UHFFFAOYSA-N |
SMILES | CCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC |
Canonical SMILES | CCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC |
Introduction
Chemical Identity and Basic Properties
Tris(2-ethylhexyl)amine, with the CAS number 1860-26-0, is a colorless to yellow clear liquid with a molecular formula of C24H51N and a molecular weight of 353.67 g/mol. This tertiary amine features three branched 2-ethylhexyl groups attached to a central nitrogen atom, creating a structure with both hydrophilic and lipophilic properties .
The compound has several synonyms in industry and research literature, and is used as a reference standard in various chemical applications. Its branched alkyl chains contribute to its relatively low melting point and specific solubility characteristics, making it valuable for specialized industrial processes.
Physical and Chemical Properties
The physical and chemical properties of Tris(2-ethylhexyl)amine are summarized in Table 1, showing its key characteristics that define its behavior in industrial applications.
Table 1: Physical and Chemical Properties of Tris(2-ethylhexyl)amine
Property | Value |
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CAS Number | 1860-26-0 |
Molecular Formula | C24H51N |
Molecular Weight | 353.67 g/mol |
Physical State | Clear liquid |
Color | Colorless to light orange to yellow |
Boiling Point | 120-125 °C (at 0.1 Torr) |
Density | 0.817 g/mL at 20 °C |
Flash Point | 163 °C |
Vapor Pressure | 0.001 Pa at 20℃ |
Refractive Index | n20/D 1.451 |
pKa | 9.32 ± 0.50 (Predicted) |
LogP | 10.13 at 25℃ |
Specific Gravity (20/20) | 0.82 |
These properties illustrate that Tris(2-ethylhexyl)amine has a relatively high boiling point, low vapor pressure, and significant lipophilicity as indicated by its LogP value .
Synthesis Methods
Industrial Production
The industrial synthesis of Tris(2-ethylhexyl)amine typically involves the reaction of 2-ethylhexanol with ammonia or an amine under specific conditions. The synthesis process utilizes 2-ethylhexanol, an oxo-alcohol derived from propene, as the primary raw material.
In manufacturing settings, the production typically employs high-pressure reactors and specialized catalysts to maximize yield and purity. The reaction conditions, including temperature and pressure, are carefully controlled to ensure efficient conversion and product quality .
Patented Synthesis Methods
A notable patented method for Tris(2-ethylhexyl)amine production involves using diisooctylamine and a catalyst prepared from metal nitrates. The catalyst preparation includes:
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Dissolving copper, nickel, zinc, and magnesium nitrates in water, acetone, or ethylene glycol
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Adding zirconium oxide or calcium carbonate as a catalyst carrier
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Forming a paste and aging in a water bath at 50±5°C for 5±1 hours
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Filtering, drying, and roasting at 450±10°C for 4±0.5 hours
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Crushing the material to below 200 mesh to obtain the finished catalyst
The synthesis reaction then proceeds as follows:
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Placing diisooctylamine and the catalyst into a reactor with hydrogen circulation and water separation capability
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Replacing atmosphere with nitrogen and hydrogen, then reducing the catalyst at 200-210°C for 2 hours
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Adding isooctyl alcohol dropwise while maintaining a reaction temperature of 200-210°C
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Continuous water generation occurs during the reaction, which typically completes in approximately 20 hours
This method addresses challenges in traditional synthesis approaches, offering advantages such as simple post-processing, straightforward operation, and cost-effectiveness compared to methods requiring isooctyl aldehyde as a precursor .
Industrial Applications
Powder Coatings Industry
Tris(2-ethylhexyl)amine finds significant application in the powder coatings sector, where it serves as a curing agent and additive. In powder coating formulations, the compound contributes to specific properties including adhesion and durability .
The powder coatings industry represents the dominant application segment for this compound, with its growth directly influencing market demand. Tris(2-ethylhexyl)amine is particularly valuable as a tribo additive for polyester powder coatings, where it enhances the performance characteristics of the final coating .
Extraction Systems
Research has demonstrated the utility of Tris(2-ethylhexyl)amine in extraction systems, particularly for sulfuric acid extraction. Comparative studies with Trioctylamine (TOA) have revealed interesting differences in extraction behavior:
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While TOA shows higher extraction ability for sulfuric acid and less temperature dependence, Tris(2-ethylhexyl)amine maintains consistent extraction performance even with increasing initial sulfuric acid concentrations
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Both compounds require Octanol as a modifier, though at different minimum levels
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Octanol exhibits a positive effect on sulfuric acid extraction when using Tris(2-ethylhexyl)amine, providing advantages in the stripping of loaded organic phases
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Stoichiometrically, 1 mol of Tris(2-ethylhexyl)amine can absorb 2 mol of sulfuric acid, while more than 1 mol of TOA is needed to extract 1 mol of sulfuric acid
These findings provide valuable insights for optimizing extraction processes in industrial applications, potentially expanding the use of this compound in separation technologies .
Market Analysis and Outlook
Current Market Value
The global Tris(2-ethylhexyl)amine market stands at a significant commercial value, estimated at $15.2 million in 2025. This market is primarily driven by demand from the powder coatings sector, where the compound serves as a crucial curing agent offering excellent adhesion and durability properties .
The rising construction and automotive industries, major consumers of powder coatings, are significant contributors to market expansion. Key companies including BASF and Alkyl Amines Chemicals are shaping the competitive landscape through technological advancements and strategic partnerships .
Market Segmentation
The market for Tris(2-ethylhexyl)amine is segmented along several dimensions:
By Application:
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Powder coatings (dominant segment)
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Extraction systems
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Other applications
By Purity Level:
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98.5% purity (commands larger market share)
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Other purity grades
By Geography:
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North America and Europe (currently hold substantial market shares)
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Asia-Pacific (particularly China and India, expected to show highest growth rates)
Growth Projections
Market research indicates that the global Tris(2-ethylhexyl)amine market is projected to reach $14.9 million by 2031, exhibiting a Compound Annual Growth Rate (CAGR) of 3.5% from 2025 to 2033. This steady growth trajectory reflects increasing industrial applications and expanding end-use industries .
Regional analysis suggests that while North America and Europe currently dominate due to established industrial bases, the Asia-Pacific region is expected to witness the most significant growth. This expansion is attributed to rapid industrialization, growing construction activities, and increasing automotive production in emerging economies like China and India .
Comparative Analysis with Similar Compounds
Comparison with Trioctylamine
Trioctylamine (TOA) shares structural similarities with Tris(2-ethylhexyl)amine but demonstrates different performance characteristics in practical applications. Key differences between these compounds include:
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Extraction efficiency: TOA shows higher sulfuric acid extraction capacity but with temperature sensitivity
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Concentration effects: TOA exhibits decreased extraction percentage with increasing initial acid concentration, unlike Tris(2-ethylhexyl)amine
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Modifier requirements: Both require Octanol as a modifier but at different minimum concentrations
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Absorption capacity: 1 mol of Tris(2-ethylhexyl)amine can absorb 2 mol of sulfuric acid, while TOA requires more than 1 mol to extract 1 mol of sulfuric acid
These differences highlight the complementary roles these compounds might play in various extraction applications, with selection depending on specific process requirements and operating conditions.
Structural Comparisons with Other Trialkylamines
Tris(2-ethylhexyl)amine differs from other trialkylamines such as tripropylamine and triethylamine primarily in its alkyl chain length and branching. The longer, branched 2-ethylhexyl groups provide:
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Increased steric hindrance around the nitrogen atom
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Enhanced lipophilicity
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Unique solubility characteristics
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Different reactivity profiles
These structural differences make Tris(2-ethylhexyl)amine particularly suitable for applications requiring specific solubility, stability, and reactivity characteristics that cannot be achieved with smaller trialkylamines.
Recent Research Developments
Sulfuric Acid Extraction Studies
Recent research has investigated the behavior of Tris(2-ethylhexyl)amine in sulfuric acid extraction systems, comparing its performance with Trioctylamine under various conditions. These studies examined the effects of extractant concentrations, modifier levels, and temperature on extraction efficiency .
The practical implications of these studies extend to optimizing industrial extraction processes, particularly for applications requiring predictable performance across fluctuating acid concentrations.
Material Science Applications
While the primary applications of Tris(2-ethylhexyl)amine have centered on powder coatings and extraction systems, parallel research with similar amine compounds suggests potential applications in material science. Studies on tris(2-aminoethyl)amine/metal oxide hybrid materials, for instance, demonstrate how the acid-base properties of support materials can influence amine anchoring and interaction strength .
Although these studies focus on different amine compounds, they offer valuable insights into potential new applications for Tris(2-ethylhexyl)amine in material science, particularly as a modifier for metal oxide surfaces or in the development of hybrid materials with tailored properties.
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